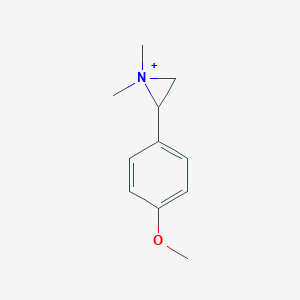
2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium is a synthetic organic compound characterized by the presence of an aziridinium ion, a three-membered nitrogen-containing ring, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium typically involves the reaction of 4-methoxyphenylamine with a suitable aziridine precursor under controlled conditions. One common method includes the use of a strong base to deprotonate the amine, followed by nucleophilic substitution with an aziridine derivative. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the aziridinium ion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or amines replace the aziridinium ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are carried out in polar aprotic solvents like DMF or THF, often at elevated temperatures.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical reactivity.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridinium ion can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside: A salidroside analogue with neuroprotective properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with phenylamino and phenol moieties.
2-Methoxyphenyl isocyanate: A chemoselective reagent used in organic synthesis.
Uniqueness
2-(4-Methoxyphenyl)-1,1-dimethylaziridin-1-ium is unique due to its aziridinium ion structure, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it a valuable tool in both chemical and biological research, offering advantages over other similar compounds in terms of specificity and versatility.
Eigenschaften
CAS-Nummer |
58778-00-0 |
|---|---|
Molekularformel |
C11H16NO+ |
Molekulargewicht |
178.25 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-1,1-dimethylaziridin-1-ium |
InChI |
InChI=1S/C11H16NO/c1-12(2)8-11(12)9-4-6-10(13-3)7-5-9/h4-7,11H,8H2,1-3H3/q+1 |
InChI-Schlüssel |
XQOOXIWHKHQUCW-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CC1C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


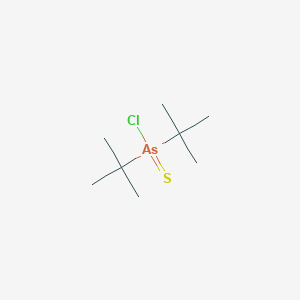

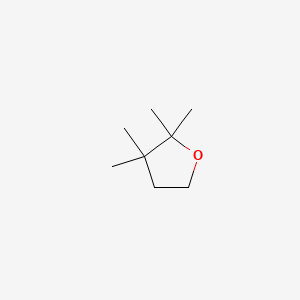
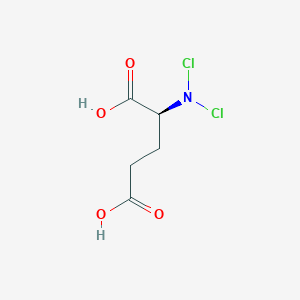
![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)

![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)


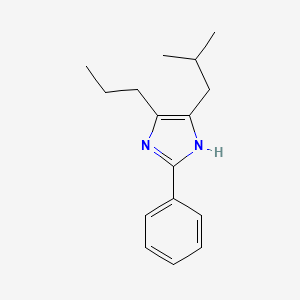
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)


![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)
